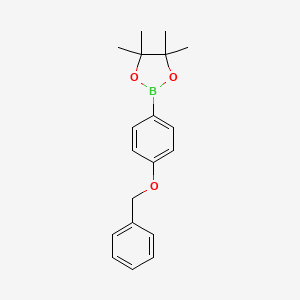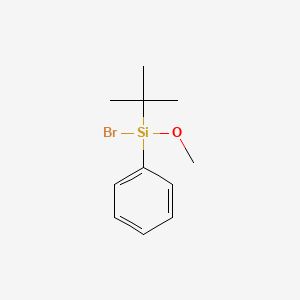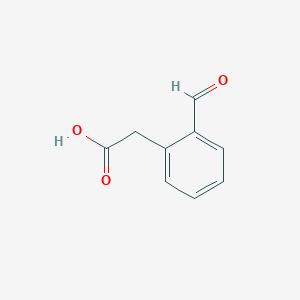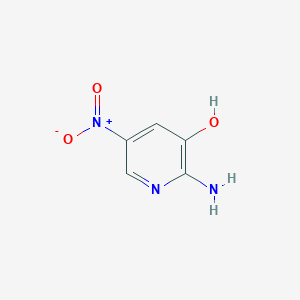
4-(2,2,2-Trifluoroethoxy)benzoic acid
Overview
Description
4-(2,2,2-Trifluoroethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
- Crystal Structures and Synthesis : 4-(2,2,2-Trifluoroethoxy)benzoic acid derivatives have been synthesized and studied using X-ray crystallography. For instance, the crystal structures of related compounds such as 4-(oxiran-2-ylmethoxy)benzoic acid have been analyzed, revealing their crystallization in specific systems and space groups, providing insights into their molecular geometry and interactions (Obreza & Perdih, 2012).
Photophysical Properties
- Luminescent Properties : Derivatives of this compound have been used in the study of luminescent properties. For example, research on lanthanide 4-benzyloxy benzoates, which are structurally similar, has shown how substituents can influence the photophysical properties, including luminescence efficiency (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Fluorescence Probes
- Development of Fluorescence Probes : Research has involved the design and synthesis of novel fluorescence probes to detect reactive oxygen species, using derivatives of benzoic acid. These probes can differentiate highly reactive oxygen species from other types and have applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Polymer Chemistry
- Polymer Synthesis : this compound and its derivatives have been used in the synthesis of various polymers. Studies on related benzoic acid derivatives have explored their incorporation into polydimethylsiloxanes, impacting thermal and rheological properties of the copolymers (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).
Molecular Liquids and Mesophases
- Liquid Crystalline Behavior : Research on compounds structurally similar to this compound, such as benzoic acid esters, has provided insights into liquid crystalline behavior and phase structures influenced by molecular shape and chemical incompatibility (Lose, Diele, Pelzl, Dietzmann, & Weissflog, 1998).
Coordination Chemistry
- Inorganic–Organic Hybrid Frameworks : Studies have employed derivatives of benzoic acid to create inorganic–organic hybrid frameworks. These frameworks, based on polynuclear metal-hydroxyl clusters, demonstrate unique properties like strong blue light emission under ultraviolet light and paramagnetic behavior (Yang, Wen, Liu, Robbins, Wen, & Zhang, 2015).
Anion Recognition
- Anion Recognition Studies : Compounds like 4-(N,N-dimethylamino)benzoic acid, which is structurally related to this compound, have been used for anion recognition, exhibiting high selectivity to certain divalent anions. This suggests potential applications in sensing and detection technologies (Hou & Kobiro, 2006).
Safety and Hazards
“4-(2,2,2-Trifluoroethoxy)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It’s commonly used as an intermediate in the production of various pesticides , suggesting that its targets could be specific enzymes or proteins in pests.
Mode of Action
As an intermediate in pesticide production, it’s likely that it interacts with its targets to inhibit their function, leading to the death of the pests .
Biochemical Pathways
Given its use in pesticide production, it’s plausible that it affects pathways crucial for the survival of pests .
Result of Action
Given its use in pesticide production, it’s likely that its action results in the death of pests .
Biochemical Analysis
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the cell’s metabolic state. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cell’s response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding interaction is often facilitated by the trifluoroethoxy group, which can form hydrogen bonds and hydrophobic interactions with the target biomolecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites . These metabolites can have different biochemical properties and effects on cells. In in vitro and in vivo studies, the temporal effects of this compound are monitored to assess its stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels within the cell. Understanding the metabolic pathways affected by this compound is essential for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its specific effects on cellular processes and functions.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBYMLSQLQXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396093 | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27914-56-3 | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)


![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)

